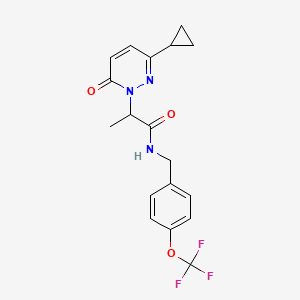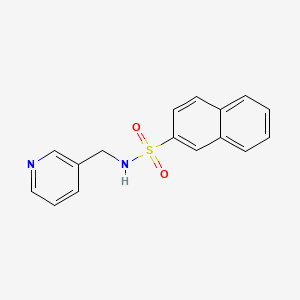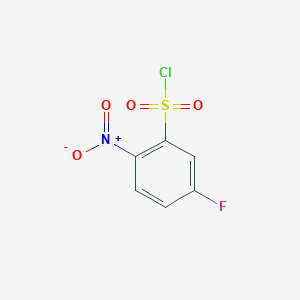![molecular formula C25H26ClN7O B2602416 (4-(tert-butyl)phenyl)(4-(3-(4-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone CAS No. 923514-83-4](/img/structure/B2602416.png)
(4-(tert-butyl)phenyl)(4-(3-(4-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “(4-(tert-butyl)phenyl)(4-(3-(4-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone” is a complex organic molecule that contains several functional groups and rings, including a phenyl ring, a triazolopyrimidine ring, and a piperazine ring . The presence of these groups suggests that this compound could have a variety of biological activities .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a one-pot synthetic strategy has been demonstrated to synthesize novel tert-butyl-4-substituted phenyl-1H-1,2,3-triazolo piperazine/piperidine carboxylate derivatives in high reaction yields and chemical purities .
Molecular Structure Analysis
The molecular structure of this compound is likely to be complex due to the presence of multiple rings and functional groups. The presence of the triazolopyrimidine ring and the piperazine ring suggests that this compound could have interesting chemical properties .
Chemical Reactions Analysis
The chemical reactions involving this compound are likely to be complex due to the presence of multiple reactive groups. The presence of the triazolopyrimidine ring and the piperazine ring suggests that this compound could participate in a variety of chemical reactions .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound are likely to be influenced by the presence of the phenyl ring, the triazolopyrimidine ring, and the piperazine ring. For instance, 4-tert-butylphenol, which contains a phenyl ring, is reported to be a white solid with a distinct phenolic odor .
Applications De Recherche Scientifique
Synthesis and Characterization
Research on related compounds emphasizes the synthesis of novel triazole and pyrazole derivatives, highlighting the structural diversity and complexity achievable in heterocyclic chemistry. For instance, the synthesis of novel 1,2,4-triazole derivatives exhibiting antimicrobial activities suggests the potential utility of these compounds in developing new therapeutic agents or materials with antimicrobial properties (Bektaş et al., 2007). Similarly, studies on pyrazole carboxamide derivatives, including those containing a piperazine moiety, have been characterized by various spectroscopic techniques, indicating a methodological approach to understanding the structural attributes of these compounds (Lv et al., 2013).
Antimicrobial Activities
Compounds with structures similar to the one have been investigated for their antimicrobial potential. For example, derivatives synthesized from the reactions of various ester ethoxycarbonylhydrazones with primary amines were screened for antimicrobial activities, with some showing good to moderate activities against test microorganisms (Bektaş et al., 2007).
Antitumor and Anticancer Activity
The exploration of heterocyclic compounds' antitumor and anticancer activities has been a significant area of research. For instance, triazine derivatives bearing a piperazine amide moiety have been synthesized and investigated for their potential anticancer activities against breast cancer cells, demonstrating promising antiproliferative agents (Yurttaş et al., 2014).
Analytical Method Development
The analytical quantification of similar compounds in biological matrices is crucial for understanding their pharmacokinetics and bioavailability. An example includes the development of a quantification method for a novel T-type calcium channel blocker in rat plasma, showcasing the importance of analytical chemistry in drug development processes (Noh et al., 2011).
Propriétés
IUPAC Name |
(4-tert-butylphenyl)-[4-[3-(4-chlorophenyl)triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26ClN7O/c1-25(2,3)18-6-4-17(5-7-18)24(34)32-14-12-31(13-15-32)22-21-23(28-16-27-22)33(30-29-21)20-10-8-19(26)9-11-20/h4-11,16H,12-15H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHZVCVBKMUKYBL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)N2CCN(CC2)C3=NC=NC4=C3N=NN4C5=CC=C(C=C5)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26ClN7O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
476.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

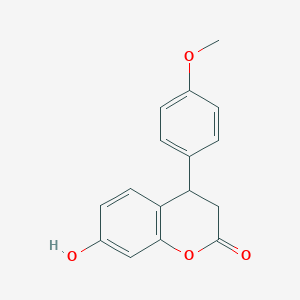
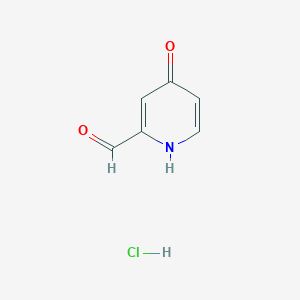
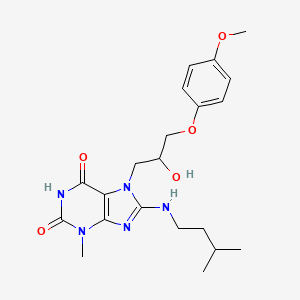
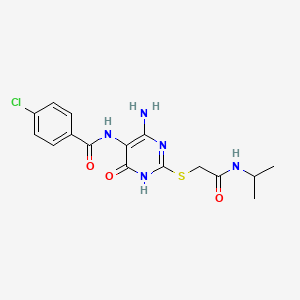
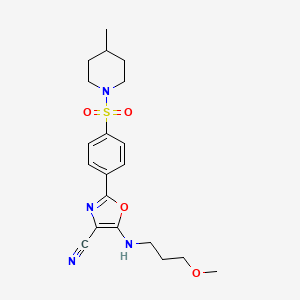


![(4-ethoxyphenyl)(4-(3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2602347.png)

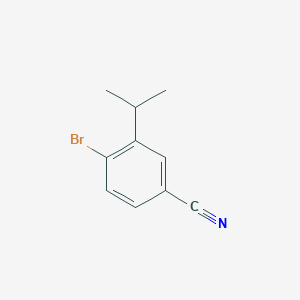
![2-[1-(6-Ethoxypyridazine-3-carbonyl)azetidin-3-yl]-6-phenylpyridazin-3-one](/img/structure/B2602353.png)
